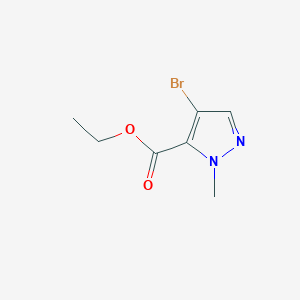
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile
Overview
Description
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is a chemical compound with the molecular formula C12H11F2N . It has a molecular weight of 207.22 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is 1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 . This indicates that the molecule consists of a cyclopentane ring with a carbonitrile group (-CN) and a 2,6-difluorophenyl group attached to it.Physical And Chemical Properties Analysis
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is a powder .Scientific Research Applications
Synthesis and Anticonvulsant Activity : A study explored the synthesis of amino amides and amino esters based on cyclopentane-1-carbonitrile derivatives, including 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile. These compounds showed potential for anticonvulsant activity (Arustamyan et al., 2019).
Formation of Spiro Compounds : Research demonstrated the formation of spiro compounds by cyclocondensation involving similar cyclopentane-1-carbonitrile structures. This process is significant in creating complex molecular structures (Shi et al., 2010).
Knoevenagel Condensation and Ring Closure : A study found that interacting certain benzaldehydes with substituted acetonitriles (including structures similar to 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile) leads to the formation of spiroquinoline-cyclopentane analogues. This reaction progresses via Knoevenagel condensation and subsequent ring closure (Tverdokhlebov et al., 2006).
Use in Cyanation Reactions : A study highlighted the use of dicyanomethylene compounds, which include similar cyclopentane-1-carbonitrile derivatives, as cyanation reagents in organic synthesis (Döpp et al., 2002).
Investigation in Organic Synthesis : The molecule was involved in the synthesis of cyanohydrin glycosides, indicating its use in complex organic synthesis processes (Olafsdottir et al., 1991).
Proton Magnetic Resonance Studies : Proton nuclear magnetic resonance (NMR) studies included cyclopentane-1-carbonitrile derivatives, demonstrating its application in analytical chemistry for understanding molecular structures (Koster & Janssen, 1976).
properties
IUPAC Name |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUNIFLOZWEGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





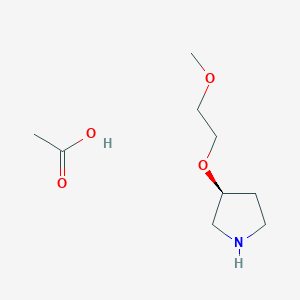
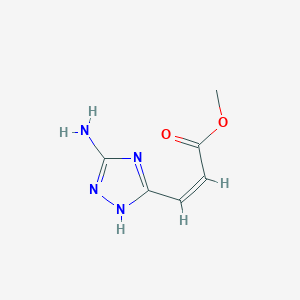


![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
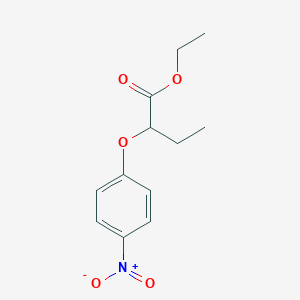
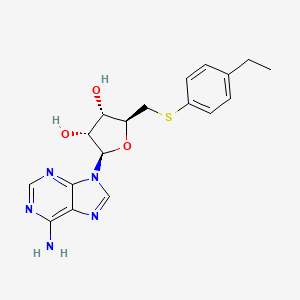
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)
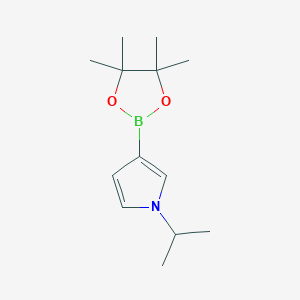

![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)
